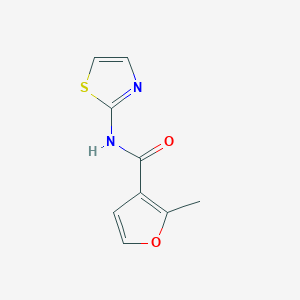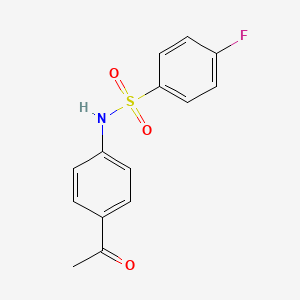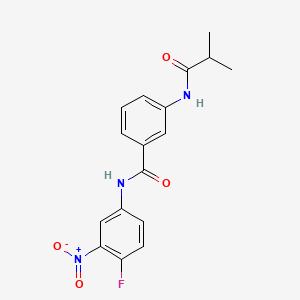![molecular formula C17H20N2O3S B5797863 N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as Compound X, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. Compound X is a small molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development. In
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X is not fully understood. However, it has been proposed that this compound X exerts its effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound X has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Additionally, this compound X has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound X has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation. This compound X has also been shown to inhibit the activity of various enzymes, including COX-2 and MMPs. Additionally, this compound X has been found to exhibit analgesic properties.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X in lab experiments is its ability to exhibit a wide range of biochemical and physiological effects. This makes it an attractive target for drug development. Additionally, the synthesis method for this compound X is relatively straightforward, making it easy to obtain in large quantities. However, one of the limitations of using this compound X in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound X.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X. One direction is to further investigate the mechanism of action of this compound X. Understanding the precise mechanism of action of this compound X will help in the development of more effective drugs. Another direction is to explore the potential therapeutic applications of this compound X in other diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound X. Overall, the study of this compound X has the potential to lead to the development of new and effective drugs for the treatment of various diseases.
合成法
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method starts with the reaction of 2,5-dimethylphenylamine with 4-chlorobenzoyl chloride to form 4-(2,5-dimethylphenylamino)benzoic acid. This intermediate product is then reacted with methylsulfonyl chloride to form N-(2,5-dimethylphenyl)-4-(methylsulfonyl)aminobenzoic acid. The final step involves the reaction of N-(2,5-dimethylphenyl)-4-(methylsulfonyl)aminobenzoic acid with thionyl chloride and dimethylamine to form this compound X.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide X has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound X has potential applications in the treatment of various diseases, including cancer, arthritis, and inflammatory bowel disease.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-6-13(2)16(11-12)18-17(20)14-7-9-15(10-8-14)19(3)23(4,21)22/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLBFRSWMJYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)

![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)


![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![2-[(2-chlorobenzyl)thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797838.png)
![N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide](/img/structure/B5797843.png)